molecular formula C11H23BrO B8497791 1-Bromoundecan-1-ol CAS No. 832726-47-3

1-Bromoundecan-1-ol

Cat. No.: B8497791
CAS No.: 832726-47-3
M. Wt: 251.20 g/mol
InChI Key: BTDPHFNCXHHFTD-UHFFFAOYSA-N
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Description

11-Bromoundecan-1-ol (CAS 1611-56-9) is a high-purity organic compound with the molecular formula C11H23BrO and a molecular weight of 251.21 g/mol . This brominated alcohol, also known as undecamethylene bromohydrin, serves as a versatile bifunctional synthetic intermediate in organic and medicinal chemistry . Its terminal bromine and hydroxyl groups, separated by an undecyl spacer, make it an invaluable building block for chemical synthesis, particularly in the construction of more complex molecules via nucleophilic substitution or etherification reactions . This compound has demonstrated significant research value as a precursor in pharmaceutical development. It has been utilized in the design and synthesis of novel ether phospholipid analogues, such as optimized miltefosine derivatives investigated for their potent antiparasitic activity . These synthetic derivatives have shown promising in vitro activity against neglected tropical diseases, including Leishmaniasis and Trypanosomiasis . Furthermore, 1this compound is a key starting material in lipid chemistry. Its structure is analogous to the omega-hydroxy fatty acids used in the total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids (OAHFAs), which are biologically important lipids found in human meibum and are critical for tear film stability and preventing ocular surface drying . As a reagent, its mechanism of action lies in its ability to act as a linear hydrocarbon linker, facilitating the incorporation of an 11-carbon chain into molecular architectures. The bromo group serves as an excellent leaving group for Williamson ether synthesis or other nucleophilic attacks, while the alcohol can be further functionalized. The compound is characterized by its high gastrointestinal absorption and blood-brain barrier permeant properties, as predicted by in silico models . 1this compound is offered with a minimum purity of 97.0% and should be stored appropriately. This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832726-47-3

Molecular Formula

C11H23BrO

Molecular Weight

251.20 g/mol

IUPAC Name

1-bromoundecan-1-ol

InChI

InChI=1S/C11H23BrO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11,13H,2-10H2,1H3

InChI Key

BTDPHFNCXHHFTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(O)Br

Origin of Product

United States

Synthetic Strategies for 1 Bromoundecan 1 Ol and Analogous Structures

Direct Halogenation Methods for Alpha-Bromoalcohol Formation

Direct halogenation methods typically involve the introduction of a halogen atom adjacent to a functional group. For alpha-bromoalcohols, this often implies bromination at the alpha-carbon of a carbonyl compound, followed by reduction, or direct formation of the bromoalcohol.

The alpha-halogenation of aldehydes and ketones is a well-established method for synthesizing alpha-halo carbonyl compounds. This reaction involves the substitution of an alpha-hydrogen with a halogen atom, such as bromine, in the presence of an acid or a base. Under acidic conditions, the reaction proceeds via the acid-catalyzed formation of an enol intermediate, which then reacts with an electrophilic halogen (e.g., Br₂). This process is often carried out using bromine in an acetic acid solvent. The rate of halogenation in acid-catalyzed reactions is dependent on the concentrations of the carbonyl compound and the acid, but independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.orgopenstax.orglibretexts.orglibretexts.org

Conversely, under basic conditions, an enolate forms, which then reacts with the halogen. However, base-promoted alpha-halogenation can lead to multiple halogenations due to the increased acidity of subsequent alpha-hydrogens once a halogen is introduced. Therefore, acidic conditions are generally preferred for achieving monohalogenation. libretexts.org

While this method is effective for producing alpha-bromo aldehydes or ketones (e.g., 2-bromoundecanal from undecanal), it does not directly yield 11-Bromo-1-undecanol (B108197). To obtain an alpha-bromoalcohol from an alpha-bromo carbonyl, a subsequent reduction step would be required. However, such a product would have the bromine and hydroxyl on adjacent carbons (e.g., 2-bromoundecan-1-ol), or on the same carbon if the aldehyde itself was the target of direct bromination at C1, which is generally unstable.

Table 1: General Conditions for Alpha-Bromination of Carbonyls

ConditionReagentsIntermediateProduct Type (Initial)Selectivity (for mono-)
AcidicBr₂, HBr or Acetic AcidEnolα-Bromo CarbonylGood
BasicBr₂, Weak Base (e.g., OH⁻)Enolateα-Bromo CarbonylPoor (multiple possible)

Regioselective hydrobromination of alkynes involves the addition of HBr across a carbon-carbon triple bond. Typically, hydrohalogenation of alkynes can lead to vinyl halides. While hydroboration-oxidation of alkynes can yield aldehydes or ketones with anti-Markovnikov selectivity, this process does not directly introduce bromine. masterorganicchemistry.com The formation of alpha-bromoalcohols from alkynes would generally require more complex sequences, such as oxyhalogenation reactions. Some methods describe selective oxyhalogenations of alkynes in water using reagents like N-bromosuccinimide (NBS), but these often lead to alpha,alpha-dihaloketones or other halogenated carbonyls, rather than alpha-bromoalcohols. organic-chemistry.org Direct regioselective hydrobromination of functionalized alkynes to yield alpha-bromoalcohols is not a commonly reported straightforward pathway, particularly for the synthesis of a compound like 11-Bromo-1-undecanol where the bromine and hydroxyl are at distant ends.

Nucleophilic Addition Approaches to C1-Hydroxyl and C1-Bromine Centers

Nucleophilic addition reactions are crucial for carbon-carbon bond formation and the introduction of hydroxyl groups. For the target compound 11-Bromo-1-undecanol, the C1 position bears the hydroxyl group, while the C11 position bears the bromine.

Organometallic reagents, such as Grignard reagents and organolithium reagents, are potent nucleophiles that readily react with aldehydes and ketones to form alcohols. libretexts.orglibretexts.orgmsu.edunptel.ac.insaskoer.ca The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbon of the carbonyl group. libretexts.org For instance, the addition of a Grignard reagent to an aldehyde yields a secondary alcohol, while addition to formaldehyde (B43269) yields a primary alcohol. libretexts.org

If one were to consider a bromoaldehyde (e.g., 10-bromodecanal), reacting it with a methyl Grignard reagent would lead to 11-bromo-1-undecanol (via nucleophilic addition at the aldehyde carbon, forming the C1-hydroxyl, and the bromine remaining at C10). This would involve a different isomer than the target 11-Bromo-1-undecanol. For 11-Bromo-1-undecanol (Br at C11, OH at C1), a more direct approach might involve an organometallic reaction with a bromo-ester or bromo-acid derivative, followed by reduction to the alcohol, or the use of a reducing organometallic reagent on a bromo-carbonyl.

The hydration of alkenes is a method for synthesizing alcohols by adding water across a double bond. Electrophilic hydration, typically acid-catalyzed, follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkene. libretexts.org To obtain a primary alcohol like the C1-hydroxyl in 11-Bromo-1-undecanol from a terminal alkene, anti-Markovnikov hydration methods, such as hydroboration-oxidation, would be necessary. masterorganicchemistry.compressbooks.pub

For the synthesis of 11-Bromo-1-undecanol (Br at C11, OH at C1), one could consider the hydration of 11-bromo-1-undecene (B109033). Anti-Markovnikov hydration (e.g., using hydroboration-oxidation) of 11-bromo-1-undecene would place the hydroxyl group at C1, while the bromine remains at C11, thus yielding the desired product. Recent research has also explored oxidative hydrolysis of bromoalkenes, primarily yielding alpha-bromoketones, which is not directly applicable to the formation of 11-Bromo-1-undecanol. beilstein-journals.orgbeilstein-journals.org

Multi-Step Synthesis from Undecane (B72203) Derivatives

The most direct and commonly reported synthetic route for 11-Bromo-1-undecanol (CAS: 1611-56-9) involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 10-undecen-1-ol (B85765) (CAS: 112-43-6). jaydevchemicals.com This reaction proceeds via radical-stabilized anti-Markovnikov addition, ensuring that the bromine atom adds to the terminal carbon (C11) and the hydrogen adds to the internal carbon of the double bond, thus preserving the primary alcohol at C1.

A representative protocol for this synthesis involves dissolving 10-undecen-1-ol in a solvent such as toluene (B28343) at a low temperature (e.g., -5–0°C). Hydrogen bromide gas is then introduced into the mixture under agitation. The reaction temperature is typically maintained at 20–30°C for several hours (e.g., 4–6 hours) to ensure complete conversion. A slight molar excess of HBr (e.g., 1.05:1 molar excess) is often used to ensure full conversion and to prevent polymerization of the alkene.

Table 2: Synthesis of 11-Bromo-1-undecanol from 10-Undecen-1-ol

Starting MaterialReagentConditionsProductYield (Typical)
10-Undecen-1-olHBrToluene, 20-30°C, 4-6 hours, anti-Markovnikov addition11-Bromo-1-undecanolNot specified in , but implied good conversion

11-Bromo-1-undecanol serves as a versatile intermediate in organic synthesis due to its bifunctional nature, allowing for further functionalization via nucleophilic substitution reactions at the bromine atom. jaydevchemicals.com It has been utilized in the preparation of various chemical entities, including 11-mercapto-1-undecanol (B1218877) and polymerizable compounds like 1-(2-acryloyloxyundecyl)-3-methylimidazolium bromide. jaydevchemicals.com It has also been employed in the synthesis of chain transfer agents for RAFT polymerizations. rsc.org

Reaction Engineering Aspects in 1-Bromoundecan-1-ol Synthesis

Temperature, Pressure, and Concentration Effects on Yield and Purity

The synthesis of 1this compound is influenced by a range of reaction conditions, with temperature, pressure, and reactant concentrations playing critical roles in determining the final yield and purity of the product. Optimization of these parameters is essential for scalable and efficient production.

Synthetic Strategies for 1this compound

A prominent synthetic route for 1this compound involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 10-undecen-1-ol uni.lu. This reaction proceeds via a radical-stabilized mechanism, where the HBr adds across the double bond of 10-undecen-1-ol, resulting in the terminal bromide uni.lu. This method is favored for its regioselectivity, ensuring the bromine atom is positioned at the terminal (C11) carbon, while the hydroxyl group remains at the C1 position.

Temperature Effects on Yield and Purity

Temperature control is a critical factor in the synthesis of 1this compound, particularly when employing the anti-Markovnikov addition of HBr to 10-undecen-1-ol. Maintaining the reaction temperature within a specific range is crucial for maximizing yield and preventing undesirable side reactions. For this synthesis, a temperature range of 0–30°C is recommended uni.lu. The primary reason for adhering to this temperature window is to prevent the polymerization of the alkene starting material, 10-undecen-1-ol, which can significantly reduce the yield and purity of the desired product uni.lu.

While specific detailed research findings on temperature-yield/purity correlations for 1this compound are limited, general principles from analogous bromoalcohol syntheses can provide context. For instance, the synthesis of 2-bromopropan-1-ol (B151844) via the acid-catalyzed ring-opening of propylene (B89431) oxide with HBr has been optimized at temperatures between 40–60°C to achieve yields exceeding 85%. Similarly, the synthesis of β-bromoalcohols from natural terpenes using N-bromosuccinimide (NBS) as a bromine source often proceeds effectively at room temperature, yielding good to excellent results. These examples highlight that optimal temperatures are highly dependent on the specific reaction mechanism and reagents involved.

Pressure Effects on Yield and Purity

Direct detailed research findings specifically addressing the effects of varying pressure on the yield and purity during the synthesis of 1this compound are not extensively documented in the available literature. In general organic synthesis, pressure can influence reaction rates, equilibrium positions (especially for gas-phase reactions), and the physical state of reactants or solvents. While reduced pressure is commonly employed in purification steps such as distillation to lower boiling points and prevent decomposition, its direct impact as a reaction parameter on the yield and purity of 1this compound synthesis has not been explicitly detailed. For reactions involving gaseous reactants like HBr, pressure control could play a role in ensuring efficient dissolution and reaction kinetics, but specific data for 1this compound synthesis in this context are not available.

Concentration Effects on Yield and Purity

Concentration of reactants and the choice of solvent are pivotal in achieving optimal yield and purity for 1this compound. In the anti-Markovnikov addition of HBr to 10-undecen-1-ol, the selection of solvent and the stoichiometry of reactants are key parameters uni.lu.

Solvent and Reactant Concentration: Toluene is identified as a suitable solvent for this reaction, with a recommended mass ratio of 1:3–4 (alcohol:solvent) for optimal solubility and effective reaction control uni.lu. This ratio ensures proper mixing and manages the heat generated during the reaction, contributing to better yield and purity.

Stoichiometry: A slight molar excess of hydrogen bromide (HBr) is crucial for ensuring complete conversion of the 10-undecen-1-ol starting material. A stoichiometry of 1.05:1 molar excess of HBr is recommended to drive the reaction to completion and maximize the yield of 1this compound uni.lu. In general, precise control over reactant concentrations and stoichiometry is fundamental in organic synthesis to prevent the formation of by-products and unreacted starting materials, thereby enhancing the purity of the final product.

The table below summarizes the key optimized parameters for the synthesis of 1this compound via the anti-Markovnikov addition of HBr to 10-undecen-1-ol.

Table 1: Optimized Reaction Parameters for 1this compound Synthesis

ParameterOptimized Value/RangeEffect on Yield/PuritySource
Temperature 0–30°CPrevents polymerization of alkene starting material uni.lu
Solvent TolueneOptimal solubility and reaction control uni.lu
Alcohol:Solvent Ratio 1:3–4 (mass ratio)Ensures proper mixing and heat management uni.lu
HBr Stoichiometry 1.05:1 molar excessEnsures complete conversion of starting material uni.lu

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromoundecan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for determining the precise atomic connectivity and spatial arrangement of atoms within 11-Bromoundecan-1-ol. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques offer detailed insights into the molecular structure.

The ¹H NMR spectrum of 1this compound would exhibit distinct signals corresponding to protons in different chemical environments, while the ¹³C NMR spectrum would reveal the unique carbon atoms. The chemical shifts are highly indicative of the electronic environment surrounding each nucleus.

Expected ¹H NMR Chemical Shifts: The eleven methylene (B1212753) groups (CH₂) and one hydroxyl proton (OH) in 1this compound would give rise to characteristic signals.

The protons on the carbon directly bonded to the hydroxyl group (C1-H₂) are expected to resonate downfield due to the electron-withdrawing effect of the oxygen, typically appearing around δ 3.6-3.7 ppm as a triplet.

Similarly, the protons on the carbon directly bonded to the bromine atom (C11-H₂) would also be deshielded, appearing around δ 3.4-3.5 ppm as a triplet.

The hydroxyl proton (OH) would typically appear as a broad singlet, with its chemical shift varying significantly depending on concentration, solvent, and temperature, usually between δ 1.0-5.0 ppm.

The methylene protons adjacent to the functionalized carbons (C2-H₂ and C10-H₂) would be slightly deshielded, appearing as multiplets around δ 1.5-1.9 ppm.

The remaining nine methylene groups (C3-H₂ to C9-H₂) forming the long alkyl chain would typically give rise to a complex, overlapping multiplet (a "methylene envelope") in the aliphatic region, generally between δ 1.2-1.4 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for 1this compound

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂OH (C1-H₂)3.6 - 3.7Triplet (t)2H
-CH₂Br (C11-H₂)3.4 - 3.5Triplet (t)2H
-OH1.0 - 5.0Broad Singlet (br s)1H
-CH₂CH₂OH (C2-H₂)1.5 - 1.7Multiplet (m)2H
-CH₂CH₂Br (C10-H₂)1.8 - 2.0Multiplet (m)2H
-(CH₂)₇- (C3-C9 H₂)1.2 - 1.4Multiplet (m)14H

Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum would show eleven distinct carbon signals, reflecting the different chemical environments along the undecane (B72203) chain.

The carbon bearing the hydroxyl group (C1) would be significantly deshielded, typically resonating around δ 62-64 ppm.

The carbon bearing the bromine atom (C11) would also be deshielded, but less so than the oxygen-bearing carbon, appearing around δ 32-34 ppm.

The carbon atoms adjacent to the functionalized carbons (C2 and C10) would experience some deshielding, with C2 typically around δ 30-32 ppm and C10 around δ 28-30 ppm.

The remaining methylene carbons (C3-C9) would appear in the typical aliphatic region, generally between δ 22-30 ppm, with slight variations based on their position relative to the functional groups.

Table 2: Expected ¹³C NMR Chemical Shifts for 1this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C1 (-CH₂OH)62 - 64
C11 (-CH₂Br)32 - 34
C230 - 32
C1028 - 30
C3-C922 - 30 (overlapping signals)

Two-dimensional NMR techniques provide crucial connectivity information, confirming assignments made from 1D spectra and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show cross-peaks between protons that are coupled to each other (typically within three bonds). For 1this compound, this would include:

Correlation between C1-H₂ and C2-H₂.

Correlation between C11-H₂ and C10-H₂.

Sequential correlations along the entire methylene chain (e.g., C2-H₂ with C3-H₂, C3-H₂ with C4-H₂, and so on), forming a characteristic "chain" of cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond correlation). This experiment is invaluable for assigning specific proton signals to their corresponding carbon signals.

Cross-peaks would be observed for (C1, H₂ at C1), (C2, H₂ at C2), ..., (C11, H₂ at C11). This allows for unambiguous assignment of all CH₂ groups along the chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range proton-carbon correlations (typically two to four bonds). This is particularly useful for establishing connectivity across quaternary carbons (though none exist in this linear molecule) or for confirming the positions of functional groups relative to the alkyl chain.

Correlations between C1-H₂ and C2-C, C1-H₂ and C3-C (weaker).

Correlations between C11-H₂ and C10-C, C11-H₂ and C9-C (weaker).

Correlations between the hydroxyl proton (if observable) and C1.

These long-range correlations help to confirm the linear chain structure and the terminal positions of the bromo and hydroxyl groups.

1this compound is a linear, acyclic molecule without any chiral centers. Therefore, the determination of stereochemical configuration in terms of R/S chirality is not applicable to this compound. All carbon atoms in the chain are sp³ hybridized and are part of methylene (CH₂) groups, except for the terminal CH₂ groups bearing the functional groups. While NMR can be used for conformational analysis in flexible molecules (e.g., by analyzing coupling constants to infer dihedral angles or by observing distinct signals for different conformers at low temperatures), for a long, flexible alkyl chain like undecane, a precise determination of specific conformational isomers is highly complex and often not definitively achievable solely through standard NMR methods at ambient temperatures. The primary focus of NMR for this compound is on its connectivity and functional group identification rather than stereochemical assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information about the functional groups present in a molecule and their vibrational modes spectroscopyonline.comnih.gov. IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability nih.gov.

The IR and Raman spectra of 1this compound would exhibit characteristic absorption/scattering bands corresponding to the O-H and C-Br functional groups, as well as the alkyl chain.

O-H Stretching: In the IR spectrum, the O-H stretching vibration of the alcohol group is a prominent feature. For primary alcohols, it typically appears as a broad and strong band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. A sharper, weaker band around 3600-3650 cm⁻¹ might be observed for free (non-hydrogen-bonded) O-H groups, particularly in dilute solutions. In the Raman spectrum, the O-H stretch is generally weaker but still observable.

C-H Stretching: Aliphatic C-H stretching vibrations (from the CH₂ groups) are observed in both IR and Raman spectra in the region of 2850-2960 cm⁻¹. The asymmetric stretching modes typically appear at higher wavenumbers (e.g., ~2920 cm⁻¹) and symmetric modes at lower wavenumbers (e.g., ~2850 cm⁻¹).

C-Br Stretching: The carbon-bromine (C-Br) stretching vibration is typically observed in the fingerprint region, usually between 500-600 cm⁻¹. This band is often weak to medium in IR and can be more prominent in Raman due to the high polarizability of the C-Br bond.

C-O Stretching: The C-O stretching vibration of the primary alcohol is a strong band in the IR spectrum, typically found around 1050-1080 cm⁻¹.

Table 3: Expected Characteristic Vibrational Frequencies for 1this compound

Functional Group/VibrationExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity (IR/Raman)
O-H Stretch (H-bonded)3200 - 36003200 - 3600Strong (IR), Medium (Raman)
C-H Stretch (Aliphatic)2850 - 29602850 - 2960Strong (IR), Strong (Raman)
C-O Stretch (Alcohol)1050 - 10801050 - 1080Strong (IR), Weak (Raman)
C-Br Stretch500 - 600500 - 600Weak-Medium (IR), Medium-Strong (Raman)
CH₂ Bending (Scissoring)~1465~1465Medium (IR), Medium (Raman)
CH₂ Rocking (Long chain)~720~720Weak (IR), Weak (Raman)

Vibrational spectroscopy can offer insights into the conformational preferences of the long alkyl chain in 1this compound.

Alkyl Chain Conformation: For long alkyl chains, the presence of specific bands in the IR and Raman spectra can indicate the prevalence of trans (all-anti) versus gauche conformations. For instance, the CH₂ rocking modes around 720 cm⁻¹ in IR are often associated with long, unbranched methylene chains, and their intensity can be sensitive to the degree of order in the solid state or preferred conformations in solution. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the carbon chain, where bands related to trans and gauche conformers can be distinguished, especially in the C-C stretching region (800-1200 cm⁻¹). A highly ordered trans conformation would typically show sharper and more intense bands in this region compared to a disordered, gauche-rich state.

Hydrogen Bonding: The broadness and position of the O-H stretching band in the IR spectrum are direct indicators of the extent of intermolecular hydrogen bonding. A broad band at lower wavenumbers (e.g., 3300 cm⁻¹) suggests significant hydrogen bonding, while a sharp band at higher wavenumbers (e.g., 3600 cm⁻¹) indicates a higher proportion of free hydroxyl groups. This provides insights into the intermolecular interactions and aggregation state of the compound.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway DelineationMass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight, elemental composition, and structural information of compounds by measuring the mass-to-charge ratio (m/z) of ionsacs.orgbeilstein-journals.orgresearchgate.net. For 1this compound, MS techniques are crucial for confirming its molecular identity and understanding its fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS) for Elemental CompositionHigh-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the unambiguous determination of a compound's elemental compositionbeilstein-journals.orgrsc.orgmdpi.com. For 1this compound (C₁₁H₂₃BrO), the theoretical exact mass for its most abundant isotopic peak ([M+H]⁺) would be calculated based on the precise atomic masses of its constituent elements. The molecular weight of 1this compound is approximately 251.20 g/molacmec.com.cnfishersci.canist.govthermofisher.com.

An HRMS analysis of 1this compound would aim to detect the protonated molecule ([M+H]⁺), or adducts such as [M+Na]⁺ or [M+K]⁺, and compare their measured exact masses to the theoretical values. The presence of bromine, with its characteristic isotopic pattern (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule acs.org.

Table 1: Expected HRMS Data for 1this compound (C₁₁H₂₃BrO)

Ion TypeFormulaTheoretical Exact Mass (⁷⁹Br)Theoretical Exact Mass (⁸¹Br)Expected Isotopic Pattern
[M+H]⁺C₁₁H₂₄BrO⁺251.0960253.0940M:M+2 ratio ≈ 1:1
[M+Na]⁺C₁₁H₂₃BrONa⁺273.0780275.0760M:M+2 ratio ≈ 1:1

Note: These values are calculated based on the most abundant isotopes of C, H, O, and Br.

Tandem Mass Spectrometry (MS/MS) for Structural ConfirmationTandem Mass Spectrometry (MS/MS or MS²) involves the fragmentation of a selected precursor ion, providing insights into the molecule's connectivity and substructuresacs.orgbeilstein-journals.orgnih.gov. For 1this compound, MS/MS experiments would typically involve selecting the protonated molecular ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Expected fragmentation pathways for 1this compound would include:

Loss of water (H₂O) : A common fragmentation for alcohols, leading to an ion at [M+H-18]⁺. This would indicate the presence of the hydroxyl group beilstein-journals.org.

Loss of bromine radical (Br•) : Leading to an ion at [M-Br]⁺. This fragmentation is characteristic of alkyl bromides.

Loss of hydrogen bromide (HBr) : Resulting in an ion at [M-HBr]⁺, typically observed in haloalkanes.

Alpha-cleavage adjacent to the hydroxyl group : This can lead to the loss of a neutral alkyl radical, forming a stable oxonium ion. For 1this compound, cleavage adjacent to the C1 hydroxyl would yield characteristic fragments.

Cleavage along the alkyl chain : Producing a series of smaller fragments, which can help delineate the length of the carbon chain and the positions of the functional groups acs.org. Fragments corresponding to the loss of the terminal bromomethyl group (CH₂Br) or the hydroxyl group (CH₂OH) would be indicative of their positions.

Table 2: Expected MS/MS Fragmentation Ions for 1this compound

Fragment Ion (m/z)Proposed Neutral Loss(es)Structural Significance
[M-18]⁺H₂OPresence of hydroxyl group
[M-79/81]⁺Br•Presence of bromine atom
[M-HBr]⁺HBrPresence of bromine and ability to eliminate HBr
[M-CH₂OH]⁺CH₂OHCleavage at the C1 position
[M-CH₂Br]⁺CH₂BrCleavage at the C11 position
Lower m/z fragmentsVarious alkyl fragmentsConfirmation of undecane chain and functional group positions

These fragmentation patterns, when analyzed in detail, would provide robust evidence for the proposed structure of 1this compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism)Chiroptical spectroscopy, such as Circular Dichroism (CD) spectroscopy, is a technique specifically used to study chiral molecules and assess their enantiomeric purityacs.orgpitt.eduru.nlsoton.ac.uk. CD measures the differential absorption of left and right circularly polarized light by a sample. For a molecule to exhibit a CD signal, it must possess inherent chirality, meaning it is non-superimposable on its mirror image.

As established in the X-ray diffraction section, 1this compound (Br-(CH₂)₁₀-CH₂OH) is an achiral compound. It does not possess any stereocenters or elements of chirality. Consequently, a pure sample of 1this compound would not exhibit any significant circular dichroism signals in its spectrum. The absence of a CD signal would be consistent with its achiral molecular structure. Therefore, chiroptical spectroscopy is not applicable for assessing the enantiomeric purity of 1this compound, as there is no enantiomeric purity to measure.

Chemical Reactivity and Transformation Pathways of 1 Bromoundecan 1 Ol

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

Sonogashira Coupling and Heck Reaction Analogues

Sonogashira Coupling The Sonogashira cross-coupling reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. wikipedia.orggold-chemistry.org The terminal bromine atom of 1-Bromoundecan-1-ol renders it a suitable substrate for such cross-coupling reactions. In synthetic strategies, 1this compound (an alternative name for this compound) has been utilized as a reactant in multi-step procedures that incorporate Sonogashira cross-coupling as a key transformation. For instance, it has been employed in the synthesis of long-chain aliphatic ligands. researchgate.net Its bromine functionality can react with alkynes to form new carbon-carbon bonds, extending the molecular scaffold or introducing alkyne-based functionalities. researchgate.netorganic-chemistry.org

Heck Reaction Analogues The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgnih.gov This reaction is significant for carbon-carbon bond formation and proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgmdpi.com Given its terminal bromine, this compound can conceptually serve as an unsaturated halide analogue in Heck-type transformations, particularly if the alkyl bromide moiety is activated or if the reaction conditions are tailored for alkyl halide coupling. While specific detailed research findings on this compound directly participating in classical Heck reactions are not extensively reported in the provided literature, its structural features suggest its potential as a substrate for palladium-catalyzed cross-coupling reactions that are analogous to the Heck process, especially those involving alkyl halides. Such reactions would typically involve the formation of a new carbon-carbon bond at the site of the bromine atom.

Mechanistic and Kinetic Studies of this compound Reactivity

Mechanistic and kinetic studies are fundamental to understanding the intricate details of chemical reactions, including reaction pathways, rate-determining steps, and the influence of various reaction parameters. These studies provide insights into how molecules interact and transform.

Rate constants quantify the speed of a chemical reaction, while activation energy (Ea) represents the minimum energy required for reactants to transform into products. acs.orgacs.org These parameters are crucial for optimizing reaction conditions and predicting reaction outcomes. For this compound, understanding the rate constants and activation energies for its various transformations, such as nucleophilic substitutions at the bromine center or oxidation of the hydroxyl group, would provide valuable insights into its chemical behavior. For example, kinetic studies on related compounds or derivatives of 1this compound have been conducted to understand aggregation phenomena, indicating the relevance of such studies in related chemical systems. unipr.it However, specific, detailed rate constants and activation energies directly pertaining to the core reactivity of this compound in reactions like Sonogashira coupling or analogous Heck reactions are not widely documented in the provided research findings.

Isotope Labeling Isotope labeling is a powerful technique used to track the movement of specific atoms through a reaction pathway by replacing one or more atoms in a molecule with their isotopic counterparts (e.g., 13C, 2H, 18O). spectroinlets.comnumberanalytics.comnih.gov By analyzing the distribution of isotopes in the products, researchers can deduce the sequence of bond-breaking and bond-forming events. While this compound serves as a starting material in complex synthetic routes researchgate.netacs.org, specific studies directly employing isotope labeling to elucidate the mechanisms of its fundamental reactions (e.g., the precise pathway of bromine displacement or hydroxyl group transformation) are not explicitly detailed in the provided literature. Such studies would typically involve synthesizing isotopically labeled this compound and observing the fate of the labeled atoms in subsequent reactions.

Intermediate Trapping Intermediate trapping involves the detection or isolation of transient species that exist momentarily during a chemical reaction. This technique provides direct evidence for proposed reaction mechanisms. researchgate.net Trapping agents or spectroscopic methods (e.g., in situ spectroscopy) are often used for this purpose. Although 1this compound has been mentioned in the context of material preparation for studies where intermediates were observed (e.g., in heme catalase mimics), these observations relate to the catalytic system rather than the direct reactivity mechanism of this compound itself. researchgate.net Comprehensive studies involving the trapping of intermediates formed directly from the reactions of this compound are not specifically highlighted in the provided search results.

Computational Chemistry and Theoretical Investigations of 1 Bromoundecan 1 Ol

Electronic Structure and Bonding Analysis

Electronic structure and bonding analysis are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. For 1-Bromoundecan-1-ol, such analyses would focus on the distribution of electrons within the molecule and the nature of the chemical bonds, particularly around the bromine and hydroxyl functional groups.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its favorable balance between accuracy and computational cost youtube.comarxiv.org. It is particularly well-suited for geometry optimization and the calculation of energetic parameters ajol.info.

For this compound, DFT calculations would typically begin with an initial guess of the molecular geometry. The DFT algorithm then iteratively adjusts the positions of the atoms to find the most stable structure, which corresponds to a minimum on the potential energy surface youtube.comiclr.ccstackexchange.com. This process involves solving the Kohn-Sham equations to generate an energy value for each geometry, and the geometry is adjusted until the energy reaches a minimum and convergence criteria are met youtube.comarxiv.orgstackexchange.com.

Expected Outcomes from DFT Geometry Optimization:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound. For instance, bond lengths of metal complexes can be observed to change compared to the free ligand due to complexation ajol.info.

Total Electronic Energy: The ground state energy of the molecule, which is crucial for comparing the relative stability of different conformers or isomers. Calculated energy parameters are typically negative, indicating stability ajol.info.

Vibrational Frequencies: Calculation of vibrational modes, which can be compared with experimental infrared (IR) or Raman spectra for validation researchgate.net.

Ab Initio Molecular Orbital Calculations for Electronic Properties

Ab initio molecular orbital calculations, meaning "from the beginning" without empirical parameters, provide highly accurate descriptions of electronic properties by directly solving the electronic Schrödinger equation utas.edu.auru.nl. While computationally more intensive than DFT, they offer a rigorous approach to understanding electron distribution and molecular orbitals aps.orggovinfo.gov.

For this compound, ab initio methods (e.g., Hartree-Fock or post-Hartree-Fock methods like MP2) would be employed to determine various electronic properties.

Expected Outcomes from Ab Initio Calculations:

Molecular Orbital Energies: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy band gap (EHOMO - ELUMO) is a key indicator of chemical reactivity and electron transfer tendencies ajol.inforesearchgate.net. A smaller energy band gap generally predicts higher biological activity and a greater tendency for electron transfer ajol.info.

Electron Density Distribution: Visualizations and quantitative analyses of electron density, which reveal the spatial distribution of electrons and the polarity of different regions within the molecule aps.org.

Electrostatic Potential (MEP): A map showing the charge distribution, indicating regions prone to electrophilic or nucleophilic attack ajol.info.

Ionization Potential and Electron Affinity: Measures of the molecule's ability to lose or gain an electron, respectively.

Chemical Reactivity Indices: Parameters such as chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and global electrophilicity index (ω), which are derived from HOMO and LUMO energies and describe the molecule's chemical reactivity and site selectivity ajol.inforesearchgate.net.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to describe the bonding within a molecule in terms of localized electron pairs, corresponding to the traditional Lewis structure picture of bonds and lone pairs uni-muenchen.de. It provides insights into charge transfer, hybridization, and the stability arising from donor-acceptor interactions.

For this compound, NBO analysis would identify the principal localized bonds (e.g., C-C, C-H, C-O, C-Br, O-H) and lone pairs on heteroatoms (oxygen, bromine). It also quantifies the delocalization of electron density from occupied orbitals to unoccupied orbitals, which represents stabilizing interactions (e.g., hyperconjugation).

Expected Outcomes from NBO Analysis:

Occupancies of NBOs: The electron population of each localized bond and lone pair, indicating the strength and polarity of the bonds uni-muenchen.de. For example, a sigma(C-O) bond might show a specific localization percentage on carbon and oxygen, indicating its polarity uni-muenchen.de.

Hybridization: The hybridization state of atoms involved in bonding, such as sp, sp2, or sp3, which influences molecular geometry.

Second-Order Perturbation Energy (E(2)): This value quantifies the stabilization energy arising from electron delocalization between donor (occupied) and acceptor (unoccupied) NBOs. Higher E(2) values indicate stronger donor-acceptor interactions and greater molecular stability researchgate.net. This is particularly relevant for understanding intramolecular interactions involving the hydroxyl and bromo groups.

Conformational Analysis and Intermolecular Interactions

The long alkyl chain of this compound allows for a multitude of conformations, and understanding its preferred shapes and how it interacts with other molecules is crucial for predicting its physical properties and behavior in different environments.

Potential Energy Surface Scans for Rotational Barriers

Conformational analysis involves exploring the potential energy surface (PES) of a molecule to identify stable conformers (minima) and the energy barriers (transition states) separating them ru.nl. For a flexible molecule like this compound with its long carbon chain and rotatable C-C, C-O, and C-Br bonds, PES scans would be essential.

A PES scan typically involves systematically rotating around specific bonds (e.g., C-C bonds in the alkyl chain, or the C-O bond in the hydroxyl group, or the C-Br bond) while optimizing the rest of the molecule's geometry at each step. This generates an energy profile as a function of the dihedral angle.

Expected Outcomes from PES Scans:

Stable Conformers: Identification of the lowest energy conformers of this compound. Long-chain molecules often prefer anti or gauche conformations around C-C bonds.

Rotational Barriers: Quantification of the energy required to interconvert between different conformers. For instance, for a model compound, an intramolecular barrier of 1.41 kcal·mol⁻¹ from anti to syn and 2.10 kcal·mol⁻¹ from syn to anti has been calculated for rotation around a phenolic O-C bond, indicating relatively unhindered rotation at room temperature for an isolated molecule acs.org. For this compound, the barriers for rotation around the C-C bonds in the undecane (B72203) chain and the C-O and C-Br bonds would determine the molecule's flexibility and preferred orientations.

Hydrogen Bonding Networks in Aggregates

The hydroxyl (-OH) group in this compound is a strong hydrogen bond donor and acceptor. Hydrogen bonding plays a significant role in the aggregation behavior of alcohols, influencing their boiling points, solubility, and phase behavior aston.ac.ukchemguide.co.uk. Computational studies can model these interactions in small aggregates (dimers, trimers, etc.) or larger systems using molecular dynamics simulations.

Expected Outcomes from Hydrogen Bonding Network Analysis:

Hydrogen Bond Geometries: Optimized geometries of this compound aggregates (e.g., dimers, trimers), showing the specific distances and angles of hydrogen bonds.

Hydrogen Bond Strengths (Binding Energies): Calculation of the energy associated with the formation of hydrogen bonds. This involves comparing the energy of the aggregate with the sum of the energies of the isolated monomers.

Types of Aggregates: Prediction of whether this compound prefers to form linear chains, cyclic structures, or other types of aggregates through hydrogen bonding aston.ac.uk. Alcohols in the liquid state are known to form a range of linear chain aggregates aston.ac.uk.

Influence of Bromine: Investigation of how the presence of the bromine atom, an electronegative substituent, might influence the acidity of the hydroxyl proton or the basicity of the oxygen, thereby affecting hydrogen bonding capabilities.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, aiding in the structural elucidation and confirmation of organic compounds. For this compound, computational predictions of NMR, IR, and Raman spectra can provide valuable insights that complement experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the chemical structure, bonding, stereochemistry, and conformation of organic compounds rsc.org. Computational NMR chemical shift prediction, often performed using DFT calculations, has become a commonplace tool to aid in structural assignment rsc.orgd-nb.info. The distinct chemical shifts in an NMR spectrum are highly sensitive to each atom's local chemical environment, influenced by both through-bond and through-space interactions rsc.org.

For this compound, computational methods would involve:

Conformational Analysis: Given its long aliphatic chain, this compound can adopt numerous conformations. Accurate NMR prediction necessitates considering the ensemble of rapidly interconverting conformations, as conformational averaging significantly influences observed chemical shifts d-nb.infobiorxiv.org. Computational approaches often involve exploring the potential energy surface to identify stable conformers and then performing Boltzmann averaging of the predicted shifts for each conformer.

Quantum Mechanical Calculations: DFT functionals (e.g., B3LYP, M06-2X) combined with appropriate basis sets are typically used to calculate shielding tensors for each nucleus (¹H, ¹³C) in the molecule rsc.orgd-nb.info. These shielding tensors are then converted to chemical shifts relative to a reference compound (e.g., TMS).

Solvent Effects: The solvent environment can significantly impact NMR chemical shifts. Implicit solvation models (e.g., PCM, COSMO) or explicit solvent molecules can be incorporated into the calculations to account for solvent-induced shifts, leading to better correlation with experimental data obtained in solution liverpool.ac.uk.

While specific predicted data for this compound are not available in the provided search results, such computational predictions typically achieve high accuracy. For ¹H NMR, mean absolute errors (MAE) are often less than 0.21 ppm, and for ¹³C NMR, MAEs are typically less than 1.2 ppm when compared to experimental data d-nb.info. This level of accuracy can be crucial for distinguishing between potential structural isomers or confirming the assigned structure of this compound.

Infrared (IR) and Raman spectroscopies are indispensable analytical tools that provide structural fingerprints for molecules, offering complementary insights into molecular vibrations arxiv.org. The prediction of IR and Raman spectra is a straightforward task in computational chemistry, commonly performed after a geometry optimization and frequency calculation using quantum chemical methods like DFT arxiv.orgfaccts.deyoutube.comnih.gov.

For this compound, simulating its IR and Raman spectra would involve:

Frequency Calculations: After optimizing the molecular geometry, a vibrational frequency analysis is performed. This calculation yields the normal modes of vibration, their corresponding frequencies (wavenumbers), and intensities (IR absorption intensities and Raman activities) arxiv.orgfaccts.deyoutube.com.

Band Assignment: Computational analysis allows for the assignment of specific vibrational modes to observed peaks, which is particularly useful for complex molecules where experimental assignments might be ambiguous.

Conformational Effects: Similar to NMR, different conformers of this compound would exhibit slightly different vibrational spectra. Averaging over relevant conformers can lead to more accurate simulated spectra that better reflect experimental observations.

Simulated IR and Raman spectra are invaluable for confirming the molecular structure, identifying impurities, and understanding the vibrational dynamics of this compound.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry plays a critical role in understanding chemical reactivity by elucidating reaction mechanisms, identifying transition states, and quantifying activation barriers. For this compound, this can be particularly relevant for understanding its behavior in various synthetic transformations.

Organic compounds, especially those with multiple functional groups like this compound, can undergo various rearrangements or transformations. Computational methods are essential for mapping out potential reaction pathways and determining the energy barriers associated with these processes.

Key aspects of this investigation would include:

Reaction Pathway Exploration: Computational tools can be used to identify potential reaction mechanisms, such as nucleophilic substitution (SN1/SN2) at the bromine-bearing carbon or elimination reactions (E1/E2) chemguide.co.uk. Given that this compound is a primary bromoalkane, SN2 reactions are generally favored, but the long chain and potential for carbocation stability in certain environments might allow for SN1 pathways or rearrangements.

Transition State Localization: A critical step is the identification and characterization of transition states (TSs) on the potential energy surface. A transition state represents the highest energy point along the reaction coordinate between reactants and products. Computational methods employ algorithms to locate these saddle points, which are characterized by having one imaginary frequency arxiv.org.

Activation Energy Calculation: Once the transition state is located, the activation energy (Ea or ΔG‡) can be calculated as the energy difference between the reactants and the transition state. This value provides a quantitative measure of the reaction rate. Lower activation barriers correspond to faster reactions acs.org.

Rearrangement Mechanisms: For this compound, potential rearrangements could involve hydride or alkyl shifts if carbocation intermediates are formed, or ring closures if suitable conditions are met. Computational studies can identify the feasibility and activation barriers for such intramolecular processes.

Understanding these activation barriers is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing new synthetic routes involving this compound.

The solvent environment significantly influences reaction energetics and kinetics by stabilizing or destabilizing reactants, transition states, and products fiveable.me. Continuum solvation models offer a computationally efficient way to account for these effects by treating the solvent as a continuous dielectric medium rather than individual molecules fiveable.meresearchgate.netcore.ac.uk.

Commonly used continuum solvation models include:

Polarizable Continuum Model (PCM): Represents the solvent as a polarizable dielectric continuum, with the solute placed in a cavity liverpool.ac.ukfiveable.meresearchgate.net.

Conductor-like Screening Model (COSMO): Approximates the solvent as a conductor-like dielectric continuum fiveable.megithub.io.

Generalized Born (GB) Models: Provide an analytical approximation to the Poisson-Boltzmann equation fiveable.me.

SMx Models (e.g., SMD): Semiempirical quantum mechanical methods that include implicit solvation fiveable.megithub.io.

For this compound, applying continuum solvation models would involve:

Solvation Free Energy Calculation: These models calculate the solvation free energy (ΔGsolv), which quantifies the change in free energy when a solute is transferred from vacuum to a solvent environment fiveable.me. This free energy is typically decomposed into electrostatic, dispersion-repulsion, and cavitation terms fiveable.me.

Dielectric Constant: The primary parameter in these models is the dielectric constant (ε) of the solvent, which measures its ability to screen electrostatic interactions fiveable.mecore.ac.uk. Solvents with higher dielectric constants can better stabilize charged species, potentially favoring reactions that proceed through polar or ionic transition states.

By incorporating continuum solvation models, computational studies can provide a more realistic representation of chemical processes involving this compound in various solution-phase environments, leading to more accurate predictions of its reactivity.

Advanced Analytical Methodologies for 1 Bromoundecan 1 Ol and Its Derivatives

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating complex mixtures, enabling the isolation and quantification of 1-Bromoundecan-1-ol from its precursors, by-products, and degradation products. They are fundamental for purity assessment and the detailed analysis of reaction mixtures.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, it or its more volatile derivatives and related alkyl halides are well-suited for GC analysis. sigmaaldrich.comwaters.comshimadzu.com GC is particularly effective for assessing the purity of synthesized batches and for quantifying volatile impurities.

Optimization of GC parameters is critical to achieve optimal separation and detection. Key considerations include the choice of column, temperature program, carrier gas, and detector. For long-chain bromoalcohols, non-polar or slightly polar capillary columns (e.g., Rtx-1, a 100% dimethyl polysiloxane phase) are typically employed due to their excellent thermal stability and ability to resolve homologous series. shimadzu.com A temperature program that starts at a lower temperature to resolve more volatile components and gradually increases to elute higher boiling point compounds is generally preferred. Flame Ionization Detectors (FIDs) are commonly used for their broad applicability and high sensitivity to organic compounds.

Table 1: Example GC Parameters for this compound Analysis (Interactive)

ParameterTypical SettingNotes
Column Rtx-1 (60 m x 0.25 mm I.D., 1.0 µm film)Suitable for long-chain alkyl halides and alcohols. shimadzu.com
Carrier Gas HeliumCommon inert carrier gas, provides good efficiency.
Flow Rate 1.0 - 1.5 mL/minOptimized for column dimensions and desired separation speed.
Injector Temp. 250 - 280 °CEnsures complete volatilization of the sample.
Detector Temp. 280 - 300 °C (FID)Prevents condensation and ensures stable detection.
Oven Program Initial: 50 °C (2 min hold)Allows separation of highly volatile components.
Ramp 1: 10 °C/min to 150 °CResolves mid-range volatility compounds.
Ramp 2: 5 °C/min to 250 °C (5-10 min hold)Elutes this compound and less volatile derivatives/impurities.
Injection Vol. 1 µL (split or splitless depending on conc.)Splitless for trace analysis, split for higher concentrations.

High-Performance Liquid Chromatography (HPLC) is essential for the analysis of this compound and its derivatives, particularly those that are non-volatile or thermally labile. ambeed.com HPLC offers versatility in separating compounds based on their polarity, enabling the analysis of complex reaction mixtures and the quantification of the target compound.

Reversed-phase HPLC, utilizing C8 or C18 stationary phases, is commonly employed for long-chain alcohols and bromo-compounds. waters.comdgfett.deresearchgate.netresearchgate.net The mobile phase typically consists of a gradient of water and an organic solvent such as methanol (B129727) or acetonitrile. Given that this compound may not possess strong UV chromophores, detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are highly suitable for its detection, offering universal detection capabilities for non-volatile analytes. waters.comdgfett.de Alternatively, derivatization strategies can be employed to introduce a chromophore or fluorophore, allowing for highly sensitive UV or fluorescence detection. For instance, alcohols can be derivatized with reagents like 4-(7-diethylaminocoumarin-3-yl)benzeneisocyanate (DACB-NCO) to form fluorescent esters, significantly lowering detection limits. researchgate.nettcichemicals.com

Table 2: Example HPLC Parameters for this compound Analysis (Interactive)

ParameterTypical SettingNotes
Column C18 (e.g., Agilent Eclipse Plus C18, 3.5 µm, 2.1 x 150 mm)Common for reversed-phase separation of long-chain organic compounds. researchgate.net
Mobile Phase Gradient: Acetonitrile/WaterOptimized for separation based on hydrophobicity. waters.comresearchgate.net
Start: 60% Acetonitrile, 40% Water
End: 100% Acetonitrile (over 20-25 min)
Flow Rate 0.5 - 1.0 mL/minBalances separation efficiency and analysis time. waters.comdgfett.de
Column Temp. 25 - 45 °CAffects retention times and selectivity. waters.comdgfett.de
Detector ELSD or CADUniversal detection for non-UV absorbing compounds. waters.comdgfett.de
(or UV after derivatization at 254 nm)If a suitable chromophore is introduced. researchgate.net
Injection Vol. 5 - 20 µLAdjusted based on sample concentration and detector sensitivity.

It is important to clarify that the chemical compound this compound (1this compound, PubChem CID: 74163), with its hydroxyl group at C1 and bromine at C11, does not possess a chiral center. Therefore, the compound itself is achiral and does not exist as enantiomers. acmec.com.cnfishersci.cafishersci.com

However, chiral chromatography remains a critical analytical tool for assessing the enantiomeric purity of chiral derivatives of this compound or related chiral bromoalcohol compounds that might be synthesized or present as impurities. Chiral compounds, which are non-superimposable mirror images (enantiomers), often exhibit different biological activities, making their separation and quantification essential in pharmaceutical and fine chemical industries. gcms.cz

Chiral chromatography separates enantiomers using a chiral stationary phase (CSP). For alcohols, this often involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column, or direct separation on a chiral column. Chiral HPLC columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel ODH, OJH, ADH), are frequently used for separating various chiral compounds, including derivatives of bromoalcohols. researchgate.netrsc.org Similarly, chiral GC columns, often incorporating derivatized cyclodextrins, can be used for volatile chiral compounds. gcms.cz The enantiomeric excess (ee) can be determined by integrating the peak areas of the separated enantiomers.

Hyphenated Techniques for Comprehensive Identification and Quantification

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing highly detailed information about the composition of complex samples.

GC-Mass Spectrometry (GC-MS) is an invaluable tool for the unequivocal identification and quantification of this compound and its volatile derivatives, as well as for the detection of trace impurities. usm.edunih.govacs.org The GC component separates the analytes, while the MS component provides structural information through fragmentation patterns and molecular weight determination.

For this compound, GC-MS can confirm its presence and purity by matching its mass spectrum and retention time against reference standards or spectral libraries. It is particularly effective for identifying alkyl halides, which can be potential impurities in synthetic processes. shimadzu.com For hydroxyl-containing compounds like this compound, derivatization (e.g., silylation with N-methyl-N-(trimethylsilyl)-trifluoroacetamide, MSTFA) can enhance volatility and improve chromatographic behavior, leading to better peak shapes and detection limits in GC-MS. nih.govuni-greifswald.de The fragmentation patterns observed in the mass spectra provide crucial insights into the molecular structure, aiding in the identification of unknown impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound and its derivatives, especially those that are non-volatile, thermally labile, or present in complex biological or environmental matrices. ambeed.comresearchgate.netnih.govacs.orgmdpi.combeilstein-journals.org LC-MS couples the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.

Electrospray Ionization (ESI) is a common ionization technique used in LC-MS for compounds like this compound, allowing for the gentle ionization of polar and non-volatile molecules. researchgate.netnih.govacs.orgmdpi.combeilstein-journals.org LC-MS provides molecular weight information and, through tandem mass spectrometry (MS/MS or MSn), offers detailed structural elucidation by generating characteristic fragmentation patterns. This is particularly useful for confirming the structure of synthetic intermediates, identifying unexpected by-products, or analyzing the compound in complex extracts where other analytical methods might lack the necessary resolution or sensitivity. LC-MS has been successfully applied to analyze various long-chain organic compounds and their derivatives in diverse samples. researchgate.netbeilstein-journals.org

Electrochemical Techniques for Detection and Characterization

Electrochemical methods offer sensitive and selective approaches for the detection and characterization of organic compounds, including those containing electroactive functional groups such as halogens and hydroxyls. While direct electrochemical detection studies focusing solely on this compound are not extensively documented, the principles of electrochemistry can be applied to its characterization and the monitoring of its transformations.

The presence of the bromine atom in this compound suggests potential for reductive electrochemistry, where the carbon-bromine bond could undergo reduction. Similarly, the hydroxyl group might be involved in oxidative processes, though often requiring specific electrode materials or conditions. Studies involving 1this compound as a precursor for self-assembled monolayers (SAMs) on electrode surfaces, or in the context of biofuel cell research, highlight the use of electrochemical techniques for studying the properties of the resulting modified surfaces or reaction systems fishersci.catcichemicals.comtcichemicals.comfishersci.comsigmaaldrich.com. For instance, potentiostats are commonly used instruments in such electrochemical tests fishersci.cafishersci.com.

The electrochemical oxidation of alcohols to carbonyl compounds has been demonstrated using continuous-flow reactors, indicating the potential for electrochemical methods in monitoring the oxidation state of the alcohol functional group in this compound acmec.com.cn. Furthermore, the electrochemical oxidation of bromide, a related species, is a known process nih.gov. These examples suggest that techniques like cyclic voltammetry, differential pulse voltammetry, or amperometry could be explored for the detection or characterization of this compound, either directly through its functional groups or indirectly through its reactions.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric techniques are indispensable for the qualitative and quantitative analysis of this compound and its derivatives, providing detailed information about their structure, purity, and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation and quantitative analysis of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely applied. ¹H NMR provides information on the number and type of hydrogen atoms and their local chemical environment, while ¹³C NMR reveals the carbon skeleton. These techniques are critical for confirming the identity and purity of the compound after synthesis sigmaaldrich.comfishersci.catcichemicals.comfishersci.com.

For this compound, characteristic signals are observed for the hydroxyl proton, the methylene (B1212753) protons adjacent to the hydroxyl group, the methylene protons adjacent to the bromine atom, and the long chain of aliphatic methylene protons.

Table 1: Illustrative NMR Chemical Shifts for this compound (Typical Ranges)

NucleusProton/Carbon TypeTypical Chemical Shift (δ, ppm)Reference Solvent
¹H-OH4.31 (triplet) sigmaaldrich.comDMSO-d₆
¹H-CH₂OH3.33 (multiplet) sigmaaldrich.comDMSO-d₆
¹H-CH₂Br3.39-3.79 (triplet/multiplet)CDCl₃ / DMSO-d₆
¹HAliphatic -CH₂-1.20-1.72 (multiplets, broad) sigmaaldrich.comfishersci.caDMSO-d₆ / CDCl₃
¹³C-CH₂OH~63.0 tcichemicals.comCDCl₃
¹³C-CH₂Br~33.0CDCl₃
¹³CAliphatic -CH₂-25-33 (various signals) tcichemicals.comCDCl₃

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Quantitative NMR (qNMR) can be used for precise quantification by integrating specific signals against an internal standard of known concentration.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound and its derivatives. The technique measures the absorption of infrared radiation by molecular vibrations, providing a unique spectral fingerprint sigmaaldrich.comfishersci.ca.

Key absorption bands for this compound include:

O-H stretching: A broad band typically observed around 3200-3600 cm⁻¹ due to the hydroxyl group sigmaaldrich.com.

C-H stretching: Strong bands around 2850-2950 cm⁻¹ characteristic of aliphatic C-H bonds sigmaaldrich.com.

C-Br stretching: Bands associated with the carbon-bromine bond are typically found in the fingerprint region, often around 500-700 cm⁻¹.

C-O stretching: Bands related to the alcohol C-O stretch are usually observed around 1000-1200 cm⁻¹.

FTIR can be used for quantitative analysis by correlating the intensity of characteristic absorption bands with the concentration of the analyte, following Beer-Lambert Law principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (100-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. For this compound, which is an aliphatic bromo-alcohol without extensive conjugated systems, strong absorption in the typical UV-Vis range (above 200 nm) is generally not expected. Its absorption would primarily arise from n→σ* transitions involving the non-bonding electrons on the oxygen or bromine atoms, which typically occur at shorter UV wavelengths and are often weak.

However, UV-Vis spectroscopy becomes highly relevant for the analysis of derivatives of this compound that incorporate chromophores (e.g., aromatic rings, conjugated double bonds) fishersci.cafishersci.comsigmaaldrich.com. In such cases, UV-Vis can be used for quantitative analysis based on the Beer-Lambert law, where absorbance is directly proportional to concentration. For example, UV-Vis spectrophotometers are used in kinetic experiments fishersci.cafishersci.comsigmaaldrich.com.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, which are crucial for identification and confirmation of structure fishersci.cafishersci.com. When coupled with chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), it enables the separation, identification, and quantification of this compound in complex mixtures fishersci.ca.

GC-MS is particularly suitable for volatile or semi-volatile compounds like this compound, allowing for its separation from other reaction components or impurities before detection. The electron ionization (EI) mode is commonly used, generating characteristic fragment ions that aid in structural elucidation. High-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS) can provide precise mass measurements, confirming elemental composition.

Development of On-line and In-situ Monitoring Techniques for Synthesis

The development of on-line and in-situ monitoring techniques is critical for enhancing the efficiency, safety, and quality of chemical synthesis processes, including those involving this compound. These Process Analytical Technology (PAT) tools allow for real-time data acquisition, enabling immediate adjustments and optimization.

While specific dedicated on-line monitoring systems for this compound synthesis are not widely detailed in the provided literature, the principles and application of various analytical methods can be extended for this purpose.

In-situ Spectroscopic Techniques: Techniques such as FTIR-Attenuated Total Reflectance (ATR) and Raman spectroscopy are well-suited for in-situ reaction monitoring. FTIR-ATR allows direct measurement of reaction mixtures without sampling, providing real-time information on reactant consumption, product formation, and intermediate species by monitoring characteristic functional group vibrations sigmaaldrich.com. Similarly, Raman spectroscopy can be used for in-situ analysis, offering complementary information on molecular vibrations sigmaaldrich.com. For instance, in-situ resonance Raman experiments have been used to identify reaction intermediates in processes where 1this compound was a material sigmaaldrich.com.

On-line Chromatography: Although not strictly "in-situ," coupling reaction vessels with on-line GC-MS or LC-MS systems can provide rapid analytical feedback. Automated sampling and injection allow for frequent analysis of reaction progress, purity, and yield, significantly reducing analysis time compared to off-line methods fishersci.ca.

NMR for Reaction Monitoring: Flow NMR or benchtop NMR instruments can be adapted for real-time monitoring of reactions, providing detailed structural information on reactants and products as the reaction proceeds sigmaaldrich.comfishersci.catcichemicals.comfishersci.com. This can be particularly useful for complex transformations involving this compound.

Other In-situ Probes: As highlighted in general discussions on chemical synthesis, new instrumentation and technologies are continually being established to track formation processes in real-time, including X-ray based techniques. For example, fluorescence has been used to follow crosslinking kinetics in hydrogel systems where 1this compound was a reactant.

The integration of these analytical tools into the synthetic workflow for this compound and its derivatives allows for better control over reaction parameters, identification of optimal conditions, and ultimately, the production of higher quality materials.

Applications of 1 Bromoundecan 1 Ol As a Versatile Synthetic Synthon

Building Block for Functionalized Long-Chain Aliphatic Compounds

The long aliphatic chain combined with the reactive terminal groups makes 1-Bromoundecan-1-ol an ideal starting material for synthesizing complex long-chain aliphatic compounds with specific functionalities. sigmaaldrich.com

This compound is a key precursor in the synthesis of various fatty acid derivatives and lipids. For instance, it has been utilized in the preparation of fatty acid esters of hydroxy fatty acids (FAHFAs), a newly identified class of lipids found in mammalian tissues and serum, which are believed to possess anti-diabetic and anti-inflammatory properties. nih.gov

A notable application involves its use in the convergent synthesis of deuterium-labeled serine dipeptide lipids, such as lipid 654 and lipid 430, which are bacterial lipids associated with inflammatory processes. In these syntheses, this compound is often protected, for example, as a tetrahydropyran (B127337) (THP) ether, before being converted into a Grignard reagent. This Grignard reagent can then undergo homocoupling to yield larger protected diols, which are subsequently deprotected. nih.govnih.govresearchgate.net

Furthermore, this compound has been instrumental in the design and synthesis of novel ether phospholipid analogues. These analogues, incorporating various heterocyclic rings like 1,2,3-triazolyl, isoxazolyl, 1,3,4-oxadiazolyl, and 1,2,4-oxadiazolyl in their lipid portion, are evaluated for their antiparasitic activities, demonstrating the compound's utility in medicinal chemistry. mdpi.comresearchgate.netnih.gov

The compound acts as a vital precursor for the creation of functionalized polymers and materials with tailored properties. It is used in the synthesis of polymerizable compounds, such as 1-(2-acryloyloxyundecyl)-3-methylimidazolium bromide, which are significant in developing graft copolymers. lookchem.comchemicalbook.comjaydevchemicals.com These graft copolymers, often based on a metathesis skeleton with poly(methyl methacrylate) grafts, are crucial for producing advanced polymer materials with enhanced mechanical and thermal characteristics. lookchem.comchemicalbook.comsigmaaldrich.comjaydevchemicals.com

Moreover, this compound is employed in the preparation of reactive surfactants, known as "surfmers." These surfmers, formed by reacting this compound with anhydrides like maleic anhydride (B1165640) or succinic anhydride, exhibit dual functionality as surface-active species and polymerizable monomers, finding applications in emulsion polymerization. kpi.ua

It also serves as an intermediate in the synthesis of macromers for polyisobutylene (B167198) (PIB), a polymer valued for its gas barrier properties and chemical stability. For instance, it can be converted to 11-cyanoundecan-1-ol, which is then transformed into 11-cyanoundecane acrylate, a key macromer. core.ac.ukusm.edu Beyond polymers, this compound is recognized as a material used in the OLED (Organic Light-Emitting Diode) industry. jaydevchemicals.com

Intermediate in the Preparation of Diverse Organic Molecules

This compound's bifunctional nature, possessing both a hydroxyl group and a bromine atom, makes it a highly valuable intermediate for the synthesis of a broad spectrum of organic molecules through selective transformations.

The hydroxyl group of this compound can be selectively oxidized to yield the corresponding ω-bromoaldehyde, 11-bromoundecanal (B8221006). This transformation is typically achieved using oxidizing agents such as pyridinium (B92312) chlorochromate (PCC). mdpi.comnih.govmdpi.comgoogle.com The resulting 11-bromoundecanal serves as a versatile intermediate for further synthetic manipulations, including Wittig reactions, which are crucial for constructing more complex molecular architectures. acs.orgnih.gov

This compound plays a role in the synthesis of chiral undecane (B72203) derivatives, contributing to the development of stereochemically defined compounds. It has been used as a starting material in the asymmetric synthesis of complex natural products. For example, it was utilized in the 10-step synthesis of (−)-(2S,3R,Z)-nakinadine A, where it was elaborated to a key aldehyde intermediate. acs.orgacs.org The compound is also integral to synthetic routes for various chiral alcohols and other chiral compounds, often involving protection-deprotection strategies and coupling reactions. ualberta.caresearchgate.net

Role in the Development of New Reagents and Catalysts

This compound contributes to the development of new chemical reagents. A notable example is its reaction with triphenylphosphine (B44618) (TPP) to yield (11-hydroxyundecyl)triphenylphosphonium bromide. This phosphonium (B103445) salt is a valuable reagent for Wittig reactions, enabling the formation of specific lipid chains with defined alkene geometries. mdpi.com Such reagents are essential tools in organic synthesis for constructing complex molecules.

Table 1: General Properties of this compound

PropertyValueSource
IUPAC Name1this compound thermofisher.com
SynonymsUndecamethylene bromohydrin, 11-Bromo-1-hydroxyundecane, 11-Bromoundecyl alcohol lookchem.comjaydevchemicals.comchemscene.com
Molecular FormulaC₁₁H₂₃BrO lookchem.comthermofisher.com
Molecular Weight251.21 g/mol lookchem.comthermofisher.com
AppearanceWhite to pale yellow crystalline powder thermofisher.com
Melting Point42-49 °C thermofisher.comchemicalbook.com
Boiling Point165-170 °C (1 mmHg) chemicalbook.com
Solubility (Chloroform)Soluble (50 mg/mL) chemicalbook.comsigmaaldrich.com
Water SolubilityInsoluble chemicalbook.com

Future Prospects and Research Frontiers for 1 Bromoundecan 1 Ol

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The future synthesis of 1-Bromoundecan-1-ol is increasingly geared towards aligning with the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. mgesjournals.com Traditional synthesis routes often involve stoichiometric reagents and harsh conditions, leading to significant waste. jddhs.com Future approaches will focus on catalytic systems, the use of safer solvents, and energy-efficient reaction conditions. jddhs.comresearchgate.net

Key areas of development include:

Catalytic Halogenation: Moving away from stoichiometric brominating agents towards catalytic systems that use bromide salts with a recyclable oxidant. This reduces the atom economy issues associated with traditional reagents.

Alternative Solvents and Solvent-Free Reactions: Research is directed at replacing hazardous organic solvents with greener alternatives like ionic liquids, supercritical fluids (e.g., CO2), or water. mgesjournals.com Furthermore, solvent-free synthesis methods, such as ball milling, are emerging as powerful techniques to reduce solvent waste entirely.

Energy Efficiency: The adoption of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net This technique offers rapid and uniform heating, often leading to higher yields and cleaner reaction profiles. researchgate.net

Renewable Feedstocks: Long-term sustainability goals involve exploring pathways to synthesize precursors to this compound, such as undecanol (B1663989) or undecenoic acid, from renewable biomass sources rather than petroleum feedstocks. mgesjournals.com

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefit
Atom Economy Use of catalytic HBr/oxidant systems instead of stoichiometric brominating agents.Minimizes the generation of byproducts and waste. jddhs.com
Safer Solvents & Auxiliaries Replacement of chlorinated solvents with water, ionic liquids, or solvent-free conditions. mgesjournals.comReduces environmental pollution and health hazards.
Design for Energy Efficiency Implementation of microwave-assisted heating for hydrobromination or substitution reactions. researchgate.netDrastically shortens reaction times and lowers energy consumption.
Use of Renewable Feedstocks Deriving the C11 carbon backbone from plant-based oils or biomass.Reduces dependence on finite fossil fuels and promotes a circular economy.

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. rsc.org Enzymes operate under mild conditions (neutral pH, ambient temperature) and can exhibit exceptional chemo-, regio-, and stereoselectivity. frontiersin.org For this compound, enzymatic routes hold promise both for its synthesis and its subsequent conversion into high-value chiral molecules.

Future research will likely focus on two main classes of enzymes:

Haloperoxidases: These enzymes catalyze the oxidation of halides (like bromide) using hydrogen peroxide, generating a reactive halogenating species. scispace.comtudelft.nl The use of bromoperoxidases, often sourced from marine algae, could enable the direct, regioselective bromination of a precursor like 1-undecene-11-ol under aqueous conditions, providing a green route to this compound. rsc.orgfrontiersin.org Vanadium-dependent haloperoxidases (VHPOs) are particularly robust and are gaining attention for their synthetic utility. chemrxiv.org

Halohydrin Dehalogenases (HHDH): These enzymes are powerful catalysts for the conversion of vicinal haloalcohols into epoxides through an intramolecular nucleophilic substitution. nih.gov While this compound is not a vicinal haloalcohol, engineered HHDHs or related enzymes could be explored for transformations at the bromo-terminus. More significantly, HHDHs are used in the reverse reaction to open epoxides with nucleophiles, a strategy that could be adapted to create complex molecules starting from epoxide precursors derived from this compound. scispace.com Quantum chemical modeling is already being used to understand the reaction mechanisms of HHDH enzymes, which can guide future enzyme engineering efforts. researchgate.net

Enzyme ClassPotential Application involving this compoundAdvantages
Haloperoxidases (e.g., Bromoperoxidase) Synthesis via regioselective bromination of an unsaturated C11 alcohol precursor. scispace.comtudelft.nlMild, aqueous reaction conditions; high selectivity; reduces need for hazardous chemical oxidants. rsc.org
Halohydrin Dehalogenases (HHDH) Conversion of derivatives of this compound (e.g., a vicinal bromohydrin) into epoxides. nih.govHigh stereoselectivity for producing chiral epoxides; operates in environmentally benign aqueous systems.
Alcohol Dehydrogenases (ADH) Stereoselective oxidation of the hydroxyl group or asymmetric reduction of a corresponding ketone precursor.Access to chiral alcohols or ketones with high enantiomeric purity.

Advanced Understanding of its Stereoselective Reactivity and Control

While this compound is an achiral molecule, its functional groups provide reaction sites for the creation of new stereocenters. The field of asymmetric synthesis, which aims to control the three-dimensional arrangement of atoms in a molecule, is a major frontier. masterorganicchemistry.com Future research will focus on developing methods to use this compound as a substrate in stereoselective reactions. ddugu.ac.in

Key research directions include:

Catalytic Asymmetric Transformations: The development of chiral catalysts (organocatalysts or transition metal complexes) that can differentiate between prochiral faces of intermediates derived from this compound. For example, an asymmetric oxidation of the alcohol could lead to a chiral aldehyde or acid, or a substitution reaction at a carbon adjacent to the bromine could be rendered stereoselective.

Enantioselective Halohydrin Formation: While not a direct synthesis of this compound, principles from the asymmetric synthesis of vicinal halohydrins can be applied to related substrates. libretexts.orglibretexts.org This involves using chiral reagents or catalysts to control the addition of bromine and a hydroxyl group across a double bond, yielding one enantiomer in excess. youtube.com

Kinetic Resolution: If a racemic derivative of this compound is synthesized, enzymes (like lipases) or chiral catalysts could be used to selectively react with one enantiomer, allowing the separation of the unreacted enantiomer and the new product, both in high enantiomeric purity.

The ability to control stereochemistry is crucial for applications in pharmaceuticals and life sciences, where the biological activity of a molecule is often dependent on its specific 3D structure. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, control, and scalability. umontreal.cabeilstein-journals.org this compound synthesis is well-suited for this technology. Flow reactors, which typically use small-diameter tubing, provide superior heat and mass transfer compared to large batch reactors. youtube.com This allows for precise temperature control of potentially exothermic halogenation reactions and ensures rapid, stoichiometric mixing of reagents. acs.org

TechnologyAdvantage for this compound Synthesis
Continuous Flow Chemistry Enhanced safety by minimizing the volume of hazardous reagents at any given time; precise control over temperature and mixing; seamless scalability from lab to production. umontreal.caacs.org
Automated Synthesis Platforms Rapid optimization of reaction parameters (temperature, flow rate, stoichiometry) through high-throughput screening. mt.com
Telescoped Reactions Allows for multi-step sequences to be performed continuously without isolating intermediates, reducing waste and processing time. youtube.com

Computational-Experimental Synergy for Accelerated Discovery of New Reactions

The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating the discovery and optimization of new chemical reactions. Density Functional Theory (DFT) has become a cornerstone of modern chemical research, providing deep insights into electronic structure, reaction energetics, and transition states that are often difficult to probe experimentally. nih.gov

In the context of this compound, this synergy can be applied in several ways:

Mechanism Elucidation: DFT calculations can map out the complete energy profile of a reaction, such as the hydrobromination of an alkene or the nucleophilic substitution at the carbon-bromine bond. This helps researchers understand the factors controlling selectivity and reactivity. longdom.org

Catalyst Design: By modeling the interaction between a substrate, reagents, and a potential catalyst, computational methods can predict the efficacy of new catalyst designs before they are synthesized in the lab. This is crucial for developing novel catalysts for the sustainable or stereoselective synthesis of this compound.

Predicting Reactivity: Computational tools can calculate reactivity descriptors for the different functional groups in this compound, helping to predict the outcome of reactions with various reagents and guiding the design of new synthetic transformations. researchgate.net This predictive power allows experimental efforts to be focused on the most promising pathways, saving time and resources.

This integrated approach, where computational predictions guide experimental work and experimental results refine computational models, creates a rapid discovery cycle for developing novel and efficient chemical processes.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The unique structure of this compound—a long, flexible alkyl chain capped with two distinct functional groups—makes it an excellent candidate for applications in supramolecular chemistry and materials science. nih.gov This field focuses on the spontaneous organization of molecules into ordered structures through non-covalent interactions.

Molecules like this compound can form self-assembled monolayers (SAMs) on various substrates. nih.gov The formation of these highly ordered, single-molecule-thick films is driven by the interplay of interactions between the alkyl chains (van der Waals forces), the headgroups, and the substrate. nih.gov

Future research frontiers in this area include:

Surface Functionalization: Using this compound to create bifunctional surfaces. For example, the hydroxyl group could anchor the molecule to an oxide surface (like silica (B1680970) or indium tin oxide), leaving the bromine atom exposed at the monolayer's outer surface. This "bromo-surface" can then be used as a platform for further chemical reactions, such as nucleophilic substitutions, to attach other functional molecules.

Tunable Intermolecular Interactions: The presence of both a hydrogen-bond-donating hydroxyl group and a polar carbon-bromine bond allows for complex and tunable interactions within the self-assembled layer. This could be exploited to control the packing density and orientation of the molecules on the surface. nih.gov

Building Blocks for Complex Architectures: As a bifunctional linker, this compound could be used to connect different molecular components in the construction of more complex supramolecular polymers or metal-organic frameworks, where the long alkyl chain provides structural flexibility or specific spacing properties. rsc.org

The ability to precisely control the chemical and physical properties of surfaces at the molecular level is fundamental to advancements in electronics, biosensors, and nanotechnology. nih.gov

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for 1-Bromoundecan-1-ol, and how can purity be ensured? A: The compound is typically synthesized via bromination of 1-undecanol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled conditions. A common method involves refluxing 1-undecanol with HBr (48% w/w) at 80–100°C for 6–12 hours . Purification is achieved through fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and gas chromatography-mass spectrometry (GC-MS), with ≥98% purity recommended for research use. For reproducibility, document reaction parameters (temperature, stoichiometry, catalyst) and characterize intermediates .

Advanced Characterization Techniques

Q: Which spectroscopic and analytical methods are critical for characterizing this compound in complex matrices? A: Key techniques include:

  • NMR Spectroscopy : Confirm molecular structure via ¹H (δ 3.5–3.7 ppm for -CH₂Br) and ¹³C (δ 30–35 ppm for C-Br) signals .
  • Infrared (IR) Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
  • Reflection-Absorption IR (RAIR) : Used in surface studies (e.g., monolayers on gold) to analyze orientation and bonding .
  • Chromatography : HPLC with UV detection for trace impurities. Report retention times and mobile phase ratios .

Addressing Data Contradictions in Structural Assignments

Q: How should researchers resolve discrepancies between theoretical and experimental data (e.g., NMR shifts or RAIR spectra)? A: Contradictions often arise from solvent effects, conformational isomers, or impurities. Strategies include:

  • Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography or computational modeling).
  • Re-examine sample preparation (e.g., solvent polarity, concentration) .
  • Use isotopic labeling (e.g., deuterated solvents) to isolate signals .
  • Consult literature analogs (e.g., 1-bromoadamantane or 1-dodecanol) for benchmark data .

Safety and Handling Protocols

Q: What safety measures are essential when handling this compound in laboratory settings? A:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors, which may cause respiratory irritation .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as halogenated waste .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Applications in Organic Synthesis

Q: How is this compound utilized in synthesizing functionalized organic compounds? A: It serves as:

  • Alkylating Agent : For preparing aniline-terminated thiols (e.g., Figure 3.3 in ).
  • Surfactant Intermediate : In lipid-like molecules for self-assembled monolayers (SAMs) .
  • Chiral Building Block : For enantioselective synthesis of alcohols via asymmetric catalysis (e.g., Sharpless epoxidation) .

Environmental and Toxicological Profiling

Q: What methodologies assess the environmental impact and biodegradability of this compound? A: Conduct:

  • OECD 301 Tests : Measure biodegradability in aqueous systems .
  • Ecotoxicity Assays : Use Daphnia magna or algae to determine LC₅₀/EC₅₀ values.
  • PBT Analysis : Evaluate persistence, bioaccumulation, and toxicity via quantitative structure-activity relationship (QSAR) models .

Advanced Mechanistic Studies

Q: How can researchers investigate the reaction mechanisms involving this compound in nucleophilic substitutions? A:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs .
  • Computational Modeling : Use DFT (e.g., Gaussian) to simulate transition states and activation energies .
  • Stereochemical Tracking : Monitor retention/inversion via polarimetry or chiral chromatography .

Challenges in High-Purity Synthesis

Q: What are common pitfalls in achieving >99% purity, and how are they mitigated? A: Challenges include:

  • Byproduct Formation : Minimize via stoichiometric control (e.g., excess HBr) and low-temperature quenching .
  • Trace Water : Use molecular sieves or azeotropic distillation (toluene/water) to prevent hydrolysis .
  • Column Chromatography : Optimize gradient elution (e.g., hexane → ethyl acetate) for baseline separation .

Comparative Analysis with Structural Analogs

Q: How does this compound compare to similar brominated alcohols (e.g., 1-bromododecanol) in reactivity? A: Longer alkyl chains (e.g., C12 vs. C11) reduce solubility in polar solvents but enhance hydrophobic interactions in SAMs . Reactivity in SN2 reactions decreases with steric hindrance (C11 > C12) .

Method Development for Novel Applications

Q: What strategies enable the use of this compound in emerging fields like nanomaterial synthesis? A:

  • Surface Functionalization : Anchor onto gold nanoparticles via thiol linkages (Figure 3.1 in ).
  • Micelle Formation : Study critical micelle concentration (CMC) using conductivity or fluorescence probes .
  • Drug Delivery : Encapsulate hydrophobic drugs via liposomal formulations; characterize using dynamic light scattering (DLS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.